molecular formula C23H23NO5 B2913650 7-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid CAS No. 1984073-82-6

7-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid

Katalognummer: B2913650
CAS-Nummer: 1984073-82-6
Molekulargewicht: 393.439
InChI-Schlüssel: QOESYVCRNIFAGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid is a bicyclic compound featuring a 3-oxa-7-azabicyclo[3.3.1]nonane core modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a carboxylic acid substituent. The Fmoc group is widely used in peptide synthesis for temporary amine protection, as it is stable under acidic conditions but cleaved under basic conditions (e.g., piperidine) . The bicyclo[3.3.1]nonane scaffold imparts conformational rigidity, making it valuable in medicinal chemistry for designing enzyme inhibitors or receptor ligands.

Eigenschaften

IUPAC Name

7-(9H-fluoren-9-ylmethoxycarbonyl)-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5/c25-22(26)21-14-9-24(10-15(21)12-28-11-14)23(27)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20-21H,9-13H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOESYVCRNIFAGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC(C2C(=O)O)CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

7-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid (CAS Number: 1984073-82-6) is a complex organic compound characterized by its bicyclic structure and the presence of multiple functional groups, which contribute to its biological activity. This article delves into its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H23NO5C_{23}H_{23}NO_5 with a molecular weight of 393.4 g/mol. The structure incorporates a fluorene moiety, known for its stability and unique electronic properties, along with an azabicyclic framework that enhances its biological interactions.

PropertyValue
Molecular FormulaC23H23NO5
Molecular Weight393.4 g/mol
CAS Number1984073-82-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. Preliminary studies suggest that this compound may act as an inhibitor for certain kinases and phosphatases critical in cancer signaling pathways.

Anticancer Properties

Research indicates that compounds with similar bicyclic structures exhibit significant anticancer activities. For instance, compounds derived from fluorene structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Case Study:
A study evaluating the cytotoxic effects of related compounds demonstrated that those with structural similarities to this compound had IC50 values below 10 µM against several human cancer cell lines, indicating potent anticancer activity .

Neuroactive Potential

The azabicyclic structure suggests potential neuroactive properties, particularly in modulating neurotransmitter systems. Compounds like this have been investigated for their ability to inhibit glycine transporters (GlyT), which are implicated in cognitive disorders.

Research Findings:
In a study focused on glycine transporter inhibitors, derivatives similar to this compound were shown to have IC50 values around 8 µM, highlighting their potential in treating conditions such as schizophrenia .

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions starting from protected amino acids and utilizing methods such as copper-catalyzed azide-alkyne cycloaddition (CuAAC). Its applications extend beyond medicinal chemistry to include roles as coupling agents in peptide synthesis.

Interaction Studies

Interaction studies using techniques like surface plasmon resonance and isothermal titration calorimetry have been employed to assess the binding affinity of this compound to various proteins and enzymes. These studies indicate a robust interaction profile, suggesting its utility in drug design.

Wissenschaftliche Forschungsanwendungen

7-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid is a complex organic compound featuring a bicyclic structure and several functional groups. It includes a fluorene moiety, a polycyclic aromatic hydrocarbon known for its stability and electronic properties, and an azabicyclo framework, where nitrogen atoms replace carbon atoms, potentially contributing to biological activity and therapeutic applications. The carboxylic acid group enhances its solubility in polar solvents, making it suitable for various applications.

Scientific Research Applications

This compound is used in biochemistry and organic chemistry for various applications.

Fmoc Amino Acid Azides

  • Application: Used as coupling agents in peptide synthesis.
  • Methods of Application: Synthesis starts from the corresponding protected amino acid and sodium azide (NaN3) using isobutoxycarbonyl chloride (IBC-Cl) via the mixed anhydride method, or via the acid chloride method.
  • Results: Fmoc amino acid azides are isolated as crystalline solids, stable at room temperature, with a long shelf-life, and stable in aqueous washing operations.

Fmoc Amino Acid Derivatives

  • Application: Used in the synthesis of unnatural amino acids. For example, N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine.
  • Methods of Application: The synthesis of unnatural amino acids is derived from a C-H Activation methodology.
  • Results: The resulting unnatural amino acids can be used in various applications, including peptide synthesis.

Solution Phase Peptide Synthesis

  • Application: Used as coupling agents in solution phase peptide synthesis.

Potential Biological Activities

The compound exhibits biological properties, particularly in medicinal chemistry. Its structural features suggest potential activity as an inhibitor of specific enzymes or receptors involved in various diseases. Compounds with similar bicyclic structures often demonstrate anti-cancer and anti-inflammatory activities. The fluorene group may also contribute to enhanced interaction with biological targets due to its planar structure and electron-rich nature.

Interaction studies involving this compound focus on its binding affinity to various biological targets, such as proteins and enzymes, using techniques like surface plasmon resonance and isothermal titration calorimetry for quantitative assessment. Preliminary studies suggest it may act as an inhibitor for certain kinases or phosphatases critical in cancer signaling pathways.

Related Compounds

Several compounds share structural similarities with this compound.

Compound NameStructural FeaturesUnique Properties
3-Azabicyclo[3.3.1]nonaneContains nitrogen in the bicyclic structurePotential neuroactive properties
9H-FluorenePolycyclic aromatic hydrocarbonStrong π-electron system enhancing interactions
7-Azabicyclo[2.2.1]heptaneSmaller bicyclic frameworkDifferent reactivity due to fewer ring constraints

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Variants with Alternative Protecting Groups

9-Boc-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic Acid (CAS 1233323-61-9)
  • Structure : Replaces Fmoc with a tert-butoxycarbonyl (Boc) group.
  • Key Differences: Deprotection Conditions: Boc is removed under acidic conditions (e.g., trifluoroacetic acid), whereas Fmoc requires base (e.g., piperidine). This makes Boc preferable for orthogonal protection strategies . Molecular Weight: 271.31 g/mol (C₁₃H₂₁NO₅) vs. the Fmoc variant’s higher mass (~423.44 g/mol, estimated). Applications: Boc-protected derivatives are often used in solid-phase peptide synthesis (SPPS) where acid-labile linkers are employed .
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic Acid (CAS 1380327-56-9)
  • Structure: Features an oxetane ring instead of the bicyclo[3.3.1]nonane core.
  • Safety Profile: Classified as acutely toxic (H302) and irritant (H315, H319), necessitating careful handling .

Derivatives with Functional Group Modifications

3-Oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic Acid Hydrochloride (Ref: 10-F647380)
  • Structure : Lacks the Fmoc group; includes a hydrochloride salt.
  • Key Differences :
    • Solubility : Protonation of the amine enhances water solubility, making it suitable for aqueous reaction conditions .
    • Reactivity : Free amine enables direct conjugation without deprotection steps, useful in rapid derivatization .
9,9-Difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic Acid (CAS 2460756-78-7)
  • Structure : Difluoro substitution at C9 and a rearranged carboxylic acid position.
  • Conformational Rigidity: Difluoro substitution may lock the bicyclo system into a specific conformation, affecting binding affinity .

Compounds with Altered Bicyclic Frameworks

7-Azabicyclo[2.2.1]heptane-2-carboxylic Acid Fmoc Derivative (Mol. Formula: C₂₂H₂₁NO₄)
  • Structure : Smaller bicyclo[2.2.1]heptane core.
  • Key Differences :
    • Ring Strain : Increased strain in the [2.2.1] system may enhance reactivity but reduce thermodynamic stability compared to [3.3.1] systems .
    • Applications : Useful in constrained peptide design, where compactness is critical for target engagement .
7-Benzyl-9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane
  • Structure : Benzyl and hydroxyl substituents instead of Fmoc and carboxylic acid.
  • Key Differences :
    • Lipophilicity : Benzyl group increases logP, enhancing membrane permeability but reducing aqueous solubility .
    • Stereochemistry : NMR and X-ray studies confirm a chair–boat conformation in sulfur analogs, influencing molecular recognition .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
7-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic Acid - C₂₄H₂₃NO₅ ~423.44 Fmoc-protected, rigid bicyclo core
9-Boc-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic Acid 1233323-61-9 C₁₃H₂₁NO₅ 271.31 Acid-labile Boc group
3-Oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic Acid Hydrochloride 1375473-72-5 C₈H₁₂ClNO₃ 205.64 Water-soluble hydrochloride salt
9,9-Difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic Acid 2460756-78-7 C₉H₁₁F₂NO₂ 211.19 Difluoro substitution, enhanced stability

Research Findings and Implications

  • Stereochemical Control: Studies on 3,7-diheterabicyclo[3.3.1]nonan-9-ols demonstrate that Grignard additions to carbonyl groups yield syn-adducts, with chair–chair or chair–boat conformations depending on heteroatoms (O vs. S) . This highlights the importance of substituents in dictating molecular geometry.
  • Synthetic Utility: The Prins reaction enables efficient bicyclo[3.3.1]nonane synthesis, but Fmoc introduction demands orthogonal protection strategies to avoid side reactions .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 7-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid?

  • Answer : The synthesis typically involves Fmoc (fluorenylmethyloxycarbonyl) protection of the amine group in the bicyclic scaffold. Key steps include:

  • Carbamate formation : Reaction of the bicyclo[3.3.1]nonane precursor with Fmoc-Cl (9-fluorenylmethyl chloroformate) under anhydrous conditions (e.g., in DMF or dichloromethane) at 0–25°C .
  • Carboxylic acid activation : Use of coupling agents like HOBt/DCC or EDCI for subsequent peptide bond formation .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water with 0.1% TFA) .

Q. How can researchers confirm the purity and structural integrity of this compound?

  • Answer :

  • Analytical HPLC : Use a C18 column with UV detection at 254 nm (λmax for Fmoc group) and mobile phase gradients optimized for polar bicyclic systems .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> or [M−H]<sup>−</sup>) with calculated exact mass (e.g., C24H25NO5 requires 407.17 g/mol) .
  • <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include the Fmoc aromatic protons (7.2–7.8 ppm), bicyclic bridgehead protons (3.0–4.5 ppm), and carboxylic acid COOH (10–12 ppm, if unprotectable) .

Q. What safety protocols are critical when handling this compound?

  • Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Toxicity : Classified under Acute Toxicity Category 4 (oral/dermal/inhalation). Avoid dust generation; use respiratory protection (FFP2 masks) if powdered .
  • Storage : Keep in airtight containers at −20°C, protected from moisture and light. Incompatible with strong oxidizers .

Advanced Research Questions

Q. How can steric hindrance in the bicyclo[3.3.1]nonane scaffold be mitigated during coupling reactions?

  • Answer :

  • Microwave-assisted synthesis : Enhances reaction kinetics by reducing steric barriers (e.g., 50–100°C, 50 W, 10–30 min) .
  • Ultrasound activation : Improves reagent diffusion in viscous solvents (e.g., DMF) .
  • Protecting group strategy : Temporarily replace Fmoc with Boc (tert-butyloxycarbonyl) for bulky substituents, then deprotect post-coupling .

Q. What computational tools are effective for predicting reaction pathways or stereochemical outcomes?

  • Answer :

  • Quantum chemical calculations : Use Gaussian or ORCA for transition-state modeling of the bicyclic scaffold’s reactivity. Focus on DFT methods (B3LYP/6-31G*) to analyze steric and electronic effects .
  • Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts for azabicyclo coupling reactions .
  • Molecular docking : Assess interactions with biological targets (e.g., peptide receptors) using AutoDock Vina .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Answer :

  • Design of Experiments (DoE) : Apply factorial design to test variables (temperature, solvent polarity, catalyst loading). For example, optimize Fmoc-Cl equivalents (1.2–2.0 eq) and reaction time (2–24 hr) .
  • In-situ monitoring : Use FTIR or Raman spectroscopy to track carbamate formation (disappearance of NH peaks at ~3300 cm<sup>−1</sup>) .
  • Side-product analysis : Identify byproducts (e.g., Fmoc hydrolysis) via LC-MS and adjust pH (maintain >8.5 for stable Fmoc protection) .

Methodological Tables

Table 1 : Key Analytical Parameters for Purity Assessment

TechniqueConditionsExpected Outcome
HPLCC18 column, 0.1% TFA in H2O/ACN (30→90% over 20 min), 1 mL/minRetention time: 12–14 min
HRMSESI+, m/z range 400–420[M+H]<sup>+</sup> = 408.18
<sup>1</sup>H NMR (DMSO-d6)400 MHz, δ (ppm)7.75–7.89 (Fmoc Ar-H), 4.21 (bridgehead CH), 12.1 (COOH)

Table 2 : Safety and Storage Guidelines

ParameterRequirementReference
Storage temperature−20°C in amber glass vials
IncompatibilitiesStrong bases, oxidizers (e.g., KMnO4)
DisposalNeutralize with NaHCO3, incinerate as hazardous waste

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.